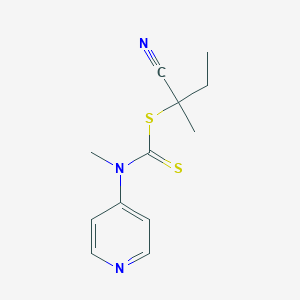
9-(3-Bromo-4-iodophenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromo-4-iodophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11BrIN It is a derivative of carbazole, a heterocyclic aromatic compound, and features both bromine and iodine substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole typically involves the following steps:
Bromination and Iodination: The phenyl ring of carbazole is first brominated and iodinated to introduce the bromine and iodine substituents at the 3 and 4 positions, respectively. This can be achieved using bromine and iodine reagents under controlled conditions.
Coupling Reaction: The brominated and iodinated phenyl ring is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and iodine substituents on the phenyl ring make 9-(3-Bromo-4-iodophenyl)-9H-carbazole susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized using strong oxidizing agents or reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include substituted carbazoles with various functional groups.
Oxidation and Reduction: Oxidation can lead to the formation of carbazole derivatives with additional oxygen-containing functional groups, while reduction can yield fully or partially reduced carbazole derivatives.
科学研究应用
Chemistry:
Organic Synthesis: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry:
Materials Science: this compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
9-Phenyl-9H-carbazole: Lacks the bromine and iodine substituents, making it less reactive in certain chemical reactions.
9-(4-Bromophenyl)-9H-carbazole:
9-(4-Iodophenyl)-9H-carbazole: Contains only an iodine substituent, influencing its chemical behavior and uses.
Uniqueness: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is unique due to the presence of both bromine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen substituent.
属性
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
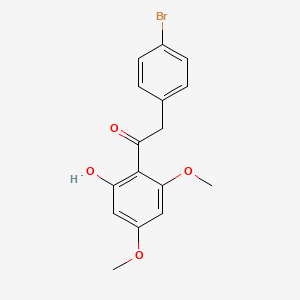
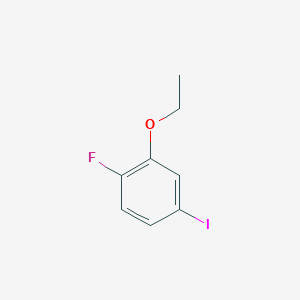
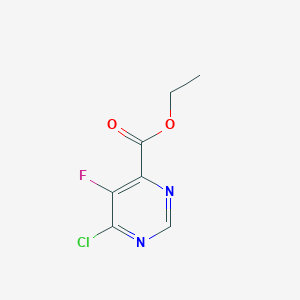
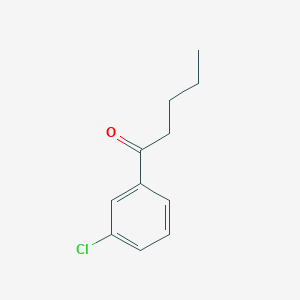
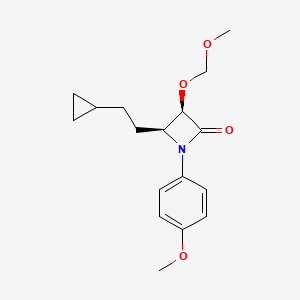
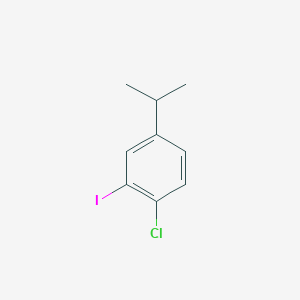
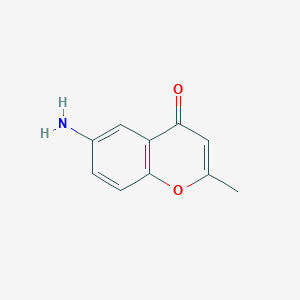
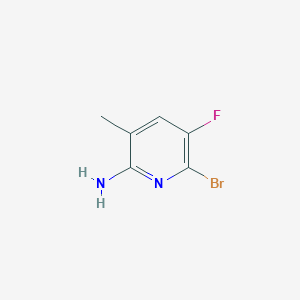
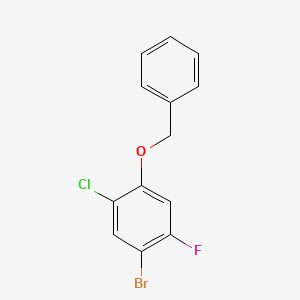
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
